alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid
Description
Synthesis Analysis
The synthesis of related AMPA receptor antagonists involves complex chemical processes to achieve compounds with specific pharmacological properties. For instance, the compound RPR 119990, a potent AMPA receptor antagonist, was synthesized for potential treatment of neurodegenerative diseases, showcasing the intricate steps involved in developing AMPA receptor modulators (Canton et al., 2001).
Molecular Structure Analysis
The molecular structure of AMPA and its analogs has been crucial in understanding their interaction with AMPA receptors. The specificity and efficacy of these compounds, such as the differentiation in activity between L-AMPA and D-AMPA, underscore the importance of stereochemistry and molecular conformation in their function as neurotransmitter receptor agonists or antagonists (Hansen et al., 1983).
Chemical Reactions and Properties
Chemical properties and reactions involving AMPA and its derivatives have been studied to optimize their synthesis and enhance their biological activity. For example, the development of new unnatural amino acids and their incorporation into peptide chains have shown the versatility of these compounds in synthesizing bioactive peptides (Bąchor et al., 2022).
Physical Properties Analysis
The solubilization and partial purification of AMPA binding sites have provided insights into the physical properties of AMPA receptors, facilitating further pharmacological characterization and the development of AMPA receptor modulators (Hunter et al., 1990).
Chemical Properties Analysis
The exploration of chemical properties, such as the effect of Mg2+ in antagonizing AMPA-induced neurodegeneration and convulsions, highlights the intricate balance of ionic interactions in modulating receptor activity and suggests potential therapeutic approaches to mitigating glutamate-mediated damage (Fischer et al., 1993).
Scientific Research Applications
Neuroprotective and Therapeutic Applications
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors have been a focal point in neuroscientific research due to their pivotal role in acute and chronic neurodegenerative diseases. A noteworthy study explored the synthesis and pharmacological properties of a novel AMPA antagonist, which demonstrated potential in improving muscle strength and prolonging survival in a mouse model of amyotrophic lateral sclerosis (ALS) (Canton et al., 2001). Additionally, AMPA receptor antagonists have shown promise as potent anticonvulsant agents, expanding the therapeutic landscape for neurological disorders (De Sarro et al., 2005).
Mechanistic Insights and Activation Control
Understanding the interaction dynamics between AMPA receptors and agonists is crucial for delineating the mechanisms of receptor activation. Investigations using vibrational spectroscopy and fluorescence resonance energy transfer (FRET) have shed light on how specific molecular interactions, particularly at the alpha-amine group of the agonist, control the extent of receptor activation, providing a nuanced understanding of the receptor's operational mechanism (Mankiewicz et al., 2007). Such studies not only deepen our fundamental comprehension of AMPA receptors but also pave the way for the rational design of receptor modulators and drugs (Mankiewicz et al., 2008).
Potential in Neuropsychiatric Disorders
AMPA receptor modulators exhibit a wide range of effects in experimental models, influencing everything from long-term potentiation to the induction of neurotrophic factors. This has prompted clinical trials exploring their utility in various neuropsychiatric conditions, such as schizophrenia and Alzheimer’s disease. Although the results are yet preliminary and derived from small-scale trials, they highlight the potential of AMPA receptor modulators in the therapeutic realm (Marenco & Weinberger, 2006).
Synaptic Plasticity and Receptor Regulation
The activity and localization of AMPA receptors, critical for fast excitatory responses in the CNS, can be regulated by protein phosphorylation, impacting their recycling and synaptic targeting. This dynamic regulation is central to synaptic plasticity, a cornerstone of learning and memory in the central nervous system (Gomes et al., 2003).
properties
IUPAC Name |
2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRJJIBPYTEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926613 | |
Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid | |
CAS RN |
130146-18-8, 131417-68-0 | |
Record name | 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130146188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131417680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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